Adenosine-5'-diphosphate disodium salt dihydrate
Overview
Description
Adenosine-5’-diphosphate disodium salt dihydrate is a nucleotide derivative that plays a crucial role in cellular energy transfer and metabolism. It is composed of adenosine, a ribose sugar, and two phosphate groups, with the disodium salt form enhancing its solubility in water. This compound is integral to various biochemical processes, including the synthesis of adenosine triphosphate (ATP), which is vital for energy storage and transfer in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine-5’-diphosphate disodium salt dihydrate can be synthesized through enzymatic or chemical methods. One common approach involves the phosphorylation of adenosine monophosphate (AMP) using adenosine kinase or other phosphorylating agents. The reaction typically occurs in an aqueous medium under controlled pH and temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of adenosine-5’-diphosphate disodium salt dihydrate often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the nucleotide, which is then extracted and purified using chromatographic techniques. This method is preferred for its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-diphosphate disodium salt dihydrate undergoes various chemical reactions, including:
Phosphorylation: Conversion to adenosine triphosphate (ATP) through the addition of a phosphate group.
Hydrolysis: Breakdown into adenosine monophosphate (AMP) and inorganic phosphate.
Oxidation-Reduction: Participates in redox reactions as part of cellular respiration.
Common Reagents and Conditions
Phosphorylation: Requires ATP synthase or other phosphorylating agents, typically under physiological pH and temperature.
Hydrolysis: Catalyzed by phosphatases in aqueous solutions.
Oxidation-Reduction: Involves electron carriers like NADH and FADH2 in the presence of oxygen.
Major Products Formed
Adenosine triphosphate (ATP): Formed during phosphorylation.
Adenosine monophosphate (AMP): Produced during hydrolysis.
Adenosine: Can be formed through further hydrolysis of AMP.
Scientific Research Applications
Adenosine-5’-diphosphate disodium salt dihydrate is extensively used in scientific research due to its role in energy metabolism and signal transduction. Some key applications include:
Biochemistry: Studying enzyme kinetics and metabolic pathways.
Cell Biology: Investigating cellular energy dynamics and mitochondrial function.
Medicine: Researching platelet aggregation and cardiovascular health.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent.
Mechanism of Action
Adenosine-5’-diphosphate disodium salt dihydrate exerts its effects primarily through its conversion to ATP, which serves as a universal energy currency in cells. It interacts with purinergic receptors, such as P2Y1 and P2Y12, to modulate platelet aggregation and other cellular responses. The compound also participates in the regulation of metabolic pathways by acting as a substrate for various kinases and phosphatases .
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate (AMP): A precursor in the synthesis of adenosine-5’-diphosphate.
Adenosine triphosphate (ATP): The phosphorylated form of adenosine-5’-diphosphate, crucial for energy transfer.
Cyclic adenosine monophosphate (cAMP): A derivative involved in signal transduction.
Uniqueness
Adenosine-5’-diphosphate disodium salt dihydrate is unique due to its specific role in energy metabolism and its ability to act as both a substrate and product in various biochemical reactions. Its solubility and stability in aqueous solutions make it particularly useful in laboratory and industrial applications .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,10-;;;;/m1..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZARHCNBKWDRW-KWIZKVQNSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5Na2O12P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16178-48-6 | |
Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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